molecular formula C21H23NO2 B4973049 8-[4-(2,4-dimethylphenoxy)butoxy]quinoline

8-[4-(2,4-dimethylphenoxy)butoxy]quinoline

Cat. No. B4973049
M. Wt: 321.4 g/mol
InChI Key: WFYJBDCLAWDIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(2,4-dimethylphenoxy)butoxy]quinoline, commonly known as DBQ, is a synthetic compound with potential applications in scientific research. DBQ belongs to the class of quinoline-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DBQ involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes. CK2 has been found to be overexpressed in various types of cancer, and its inhibition has been shown to induce apoptosis and inhibit cell growth. DBQ has been found to inhibit the activity of CK2 by binding to its ATP-binding site.
Biochemical and Physiological Effects
DBQ has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CK2 and induce apoptosis in cancer cells. DBQ has also been found to have anti-inflammatory and anti-oxidant properties. Additionally, DBQ has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.

Advantages and Limitations for Lab Experiments

DBQ has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. DBQ has been shown to have potential applications in scientific research, including the inhibition of protein kinase CK2 and the growth of cancer cells. However, DBQ also has limitations for use in lab experiments. Its solubility in water is limited, and it may require the use of organic solvents for its preparation. Additionally, the toxicity of DBQ has not been fully evaluated, and its potential side effects on human health are not well understood.

Future Directions

There are several future directions for the use of DBQ in scientific research. One potential direction is the evaluation of its toxicity and potential side effects on human health. Additionally, the development of more efficient synthesis methods for DBQ may improve its yield and reduce the use of organic solvents. Further research is also needed to explore the potential applications of DBQ in the treatment of various types of cancer and other diseases. Finally, the development of DBQ-based drugs may provide new treatment options for cancer and other diseases.
Conclusion
In conclusion, DBQ is a synthetic compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to inhibit the activity of protein kinase CK2 and the growth of cancer cells. DBQ has also been found to have anti-inflammatory and anti-oxidant properties. However, its potential side effects on human health are not well understood, and further research is needed to explore its potential applications in the treatment of various types of cancer and other diseases.

Synthesis Methods

DBQ has been synthesized using various methods, including the reaction of 8-bromoquinoline with 4-(2,4-dimethylphenoxy)butyl magnesium bromide, followed by quenching with acid. Another method involves the reaction of 8-hydroxyquinoline with 4-(2,4-dimethylphenoxy)butyl bromide, followed by cyclization with phosphorus oxychloride. The yield of DBQ using these methods ranges from 40 to 80%.

Scientific Research Applications

DBQ has been found to have potential applications in scientific research. It has been reported to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. DBQ has also been found to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. Additionally, DBQ has been shown to have anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

8-[4-(2,4-dimethylphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-16-10-11-19(17(2)15-16)23-13-3-4-14-24-20-9-5-7-18-8-6-12-22-21(18)20/h5-12,15H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYJBDCLAWDIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(2,4-Dimethylphenoxy)butoxy]quinoline

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